5-Bromo-4-chloro-2,3-dihydro-1H-indene
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Overview
Description
5-Bromo-4-chloro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H8BrCl It is a derivative of indene, a bicyclic hydrocarbon, and features both bromine and chlorine substituents on its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2,3-dihydro-1H-indene typically involves the bromination and chlorination of indene derivatives. One common method includes the reaction of indene with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent overreaction and ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives with reduced aromaticity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted indene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include indanones or indanols.
Reduction Reactions: Products include dihydroindenes or fully reduced indanes.
Scientific Research Applications
5-Bromo-4-chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one: This compound is similar in structure but contains a ketone group, which may alter its reactivity and applications.
5-Bromo-2,3-dihydro-1H-indene: Lacks the chlorine substituent, which can affect its chemical properties and reactivity.
4-Chloro-2,3-dihydro-1H-indene: Lacks the bromine substituent, leading to differences in its chemical behavior.
Uniqueness
5-Bromo-4-chloro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and potential applications. The combination of these halogens can provide distinct chemical properties that are not observed in compounds with only one halogen substituent.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-4-chloro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-8-5-4-6-2-1-3-7(6)9(8)11/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMGOYBVPLCFMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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